molecular formula C16H12N4S B1678329 6-((Naphthalen-1-ylmethyl)thio)-7H-purine CAS No. 313984-77-9

6-((Naphthalen-1-ylmethyl)thio)-7H-purine

Cat. No. B1678329
M. Wt: 292.4 g/mol
InChI Key: BGMSTNYJYPSLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene derivatives have been studied for their antimicrobial activity . They are synthesized by reacting N-(naphthalen-1-yl)propanamide with some 2-mercapto aryl or dithiocarbamate salt derivatives .


Synthesis Analysis

The synthesis of naphthalene derivatives involves the reaction of N-(naphthalen-1-yl)propanamide with some 2-mercapto aryl or dithiocarbamate salt derivatives . Another method involves the reduction of the corresponding naphthylamide .


Molecular Structure Analysis

The molecular structure of naphthalene derivatives is determined by ¹H-NMR and ¹³C-NMR spectroscopy and LC-MS/MS spectral data . The molecule of the title compound, C11H10O, is almost planar with all carbon atoms located within 0.03Å of their mean plane .


Chemical Reactions Analysis

Alkali metal naphthalenides, which were first described by Berthelot in 1868, are well-known as powerful reducing agents . They were used in main-group chemistry to establish element-element multiple bonds (e.g. BB) or to realize low-valence compounds (e.g. stannylenes and germylenes) .


Physical And Chemical Properties Analysis

Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Scientific Research Applications

Allosteric Modulation of 5-HT3 Receptors

The novel 5-HT3 antagonist PU02, structurally similar to "6-((Naphthalen-1-ylmethyl)thio)-7H-purine," has been discovered as a potent and selective negative allosteric modulator of 5-HT3 receptors. This finding highlights its potential application in studying Cys-loop receptor signaling and its modulation by ligands acting through allosteric sites (Trattnig et al., 2012).

Photoprotective Effect on Human Skin Cells

Cytokinin derivatives have been synthesized and tested for their photoprotective activity against UVA and UVB radiation on human skin cells. This research suggests the potential application of such compounds in developing skin protection agents against UV radiation (Hönig et al., 2018).

Plant Growth Regulation

The effects of 6-benzyl amino purine (BAP) and naphthalene acetic acid (NAA) on in vitro bud induction and multiplication in Ananas comosus demonstrate the application of these compounds in plant tissue culture and agricultural biotechnology (Fráguas et al., 2009).

Development of Molecular Probes and Sensors

A naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs, showcasing its use in molecular electronics and sensing applications. This compound's ability to detect intracellular Zn2+ further underscores its potential in cell imaging and bioanalytical chemistry (Karak et al., 2013).

Anticancer Activity

Research into the synthesis and characterization of novel 2-(naphthalen-1-yl)methylimidazo[2,1-b][1,3,4]thiadiazoles has provided insights into their cytotoxicity against various cancer cell lines, illustrating the potential therapeutic applications of naphthalene derivatives in oncology (Choodamani et al., 2021).

Safety And Hazards

The safety data sheet for naphthalene indicates that it is a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research into naphthalene derivatives is ongoing, with a focus on developing potent and selective inhibitors for tumor cells through targeting specific oncogenic proteins . This includes the synthesis of new series of pyrazole-thiazol-4-one hybrids as potential anticancer agents .

properties

IUPAC Name

6-(naphthalen-1-ylmethylsulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMSTNYJYPSLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Naphthalen-1-ylmethyl)thio)-7H-purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Naphthalen-1-ylmethyl)thio)-7H-purine
Reactant of Route 2
Reactant of Route 2
6-((Naphthalen-1-ylmethyl)thio)-7H-purine
Reactant of Route 3
Reactant of Route 3
6-((Naphthalen-1-ylmethyl)thio)-7H-purine
Reactant of Route 4
6-((Naphthalen-1-ylmethyl)thio)-7H-purine
Reactant of Route 5
6-((Naphthalen-1-ylmethyl)thio)-7H-purine
Reactant of Route 6
Reactant of Route 6
6-((Naphthalen-1-ylmethyl)thio)-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.